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4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B8747660
M. Wt: 175.65 g/mol
InChI Key: OWZIEPLJGKVJOC-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry

The importance of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one in organic chemistry lies in its role as a versatile synthetic building block. nih.gov The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in many biologically active compounds and pharmaceuticals. nih.govresearchgate.net The great interest in this saturated heterocyclic system is due to its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of a molecule, and increase three-dimensional coverage due to the non-planarity of the ring. nih.gov

The subject compound combines this significant pyrrolidine motif with a reactive four-carbon chain containing two key functional groups: a ketone and a terminal alkyl chloride. This dual functionality allows for sequential or orthogonal chemical modifications. The chloro group can be displaced by various nucleophiles, and the ketone can undergo a wide range of carbonyl chemistry reactions. This makes the compound a useful precursor for synthesizing a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery where pyrrolidine derivatives are frequently explored for their potential therapeutic properties. ontosight.aiontosight.ai

Overview of Structural Features and Functional Groups

The molecular structure of this compound consists of a pyrrolidine ring linked via its nitrogen atom to a 4-chlorobutanoyl group. The molecule's chemical behavior is dictated by the interplay of its distinct functional groups.

Pyrrolidine Ring: This is a saturated secondary amine heterocycle. In this compound, it has been acylated, forming a tertiary amide. This structural feature is generally stable and influences the compound's solubility and conformational properties.

Carbonyl Group (Ketone): The ketone functional group is part of the butanone chain. The carbon atom of the carbonyl is electrophilic and is a site for nucleophilic attack.

Alkyl Chloride: The terminal chlorine atom on the butyl chain is a reactive site. As a good leaving group, it makes the terminal carbon susceptible to nucleophilic substitution reactions (SN2).

The strategic placement of these groups allows for a controlled, stepwise synthesis of more elaborate molecules. For instance, the alkyl chloride can be substituted without affecting the ketone under certain conditions, and vice versa.

Table 1: Chemical Properties and Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.65 g/mol

| CAS Number | 5408-62-8 |

Table 2: Functional Groups and Their Significance

Functional Group Type Significance in Synthesis
Pyrrolidine Ring (as an Amide) Tertiary Amide Provides a stable core scaffold. Influences solubility and 3D structure.
C=O Ketone (Carbonyl) Electrophilic site for nucleophilic addition, condensation, and reduction reactions.

| -Cl | Alkyl Chloride | Acts as a leaving group, enabling nucleophilic substitution to form new C-C or C-heteroatom bonds. |

Scope and Research Objectives

The primary objective of this article is to provide a focused and detailed examination of this compound. The scope is strictly limited to its chemical identity, structural components, and its established role as an intermediate in organic synthesis. The discussion will be based on the fundamental principles of organic chemistry and the reactivity of the compound's constituent functional groups. This analysis aims to highlight its utility as a tool for chemists in the construction of complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO B8747660 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

4-chloro-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C8H14ClNO/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7H2

InChI Key

OWZIEPLJGKVJOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCCCl

Origin of Product

United States

Structural Characterization and Conformational Analysis of 4 Chloro 1 Pyrrolidin 1 Yl Butan 1 One

Elucidation of Molecular Structure

The molecular structure of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is composed of a four-carbon butanoyl chain with a chlorine atom at the C4 position. The carbonyl group at C1 is part of an amide linkage with a pyrrolidine (B122466) ring. This arrangement brings together the chemical properties of a γ-chloro ketone and an N-acylpyrrolidine.

Spectroscopic techniques are fundamental in confirming the molecular structure of a compound. The following sections detail the expected spectroscopic signatures for this compound based on data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the butanoyl chain. The pyrrolidine protons typically appear as multiplets in the range of 1.8-2.0 ppm for the β-protons and 3.4-3.6 ppm for the α-protons adjacent to the nitrogen atom. The protons on the butanoyl chain would exhibit chemical shifts influenced by the adjacent electron-withdrawing groups. The protons at C2 (α to the carbonyl) are expected around 2.5-2.8 ppm, the C3 protons (β to the carbonyl) around 2.0-2.3 ppm, and the C4 protons (adjacent to the chlorine) would be the most downfield-shifted of the chain, likely in the 3.6-3.8 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon (C1) is expected to have a chemical shift in the range of 170-175 ppm, characteristic of an amide. The carbons of the pyrrolidine ring would appear around 24-26 ppm for the β-carbons and 45-47 ppm for the α-carbons. For the butanoyl chain, the C2 carbon is expected around 33-36 ppm, C3 around 28-31 ppm, and the C4 carbon, being attached to the electronegative chlorine, would be in the range of 43-46 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (C=O)-170-175
C22.5-2.8 (t)33-36
C32.0-2.3 (quint)28-31
C43.6-3.8 (t)43-46
Pyrrolidine α-CH₂3.4-3.6 (m)45-47
Pyrrolidine β-CH₂1.8-2.0 (m)24-26

The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration. For N-acylpyrrolidines, this band typically appears in the region of 1630-1660 cm⁻¹. The C-N stretching vibration of the amide is expected around 1420-1460 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the pyrrolidine ring and the butanoyl chain would be observed in the 2850-2960 cm⁻¹ region. A characteristic C-Cl stretching band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
C-H (Aliphatic)Stretching2850-2960
C=O (Amide)Stretching1630-1660
C-NStretching1420-1460
C-ClStretching600-800

Mass spectrometry would confirm the molecular weight of this compound (C₈H₁₄ClNO), which is 175.66 g/mol . The mass spectrum would also show a characteristic isotopic pattern for a chlorine-containing compound, with a significant M+2 peak at approximately one-third the intensity of the molecular ion peak.

Common fragmentation pathways for N-acylpyrrolidines involve cleavage of the C-N bond and fragmentation of the pyrrolidine ring. A prominent fragmentation pattern for aliphatic ketones is the McLafferty rearrangement, though its applicability here is limited due to the amide structure. Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway, leading to the loss of the chlorobutyl chain or a portion of it. The fragmentation of the chlorobutyl chain could proceed through the loss of a chlorine radical or hydrogen chloride.

As of the latest available data, there are no published X-ray crystal structures for this compound. If the compound is a solid at room temperature and suitable crystals can be grown, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Spectroscopic Analysis for Structural Confirmation

Conformational Preferences and Dynamics

The conformational flexibility of this compound is primarily dictated by the puckering of the five-membered pyrrolidine ring and rotation around the single bonds of the butanoyl chain.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. In N-acyl derivatives, the ring puckering is influenced by the steric and electronic properties of the acyl group. The two most common puckered forms are the "endo" and "exo" envelope conformations. The presence of the N-acyl group can restrict the conformational freedom of the ring.

The butanoyl chain also possesses conformational freedom due to rotation around the C-C single bonds. The relative orientation of the chloro and carbonyl groups will be determined by the torsional angles along the chain, with staggered conformations being energetically favored. Computational studies on similar molecules could provide insight into the most stable conformers in the gas phase or in solution.

Analysis of Rotational Isomers

In the context of this compound, these isomers are defined by the relative orientation of the carbonyl oxygen and the substituents on the pyrrolidine ring. Generally, for N-acylpyrrolidines, the E isomer, where the carbonyl group is oriented away from the bulkier substituents on the pyrrolidine ring, is sterically favored and thus more stable. The energy barrier to rotation around the C-N bond is significant, often in the range of 15-25 kcal/mol for tertiary amides, leading to slow interconversion between the E and Z forms at room temperature. This slow exchange can often be observed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where separate signals for the two rotamers may be detected.

Rotational IsomerDihedral Angle (ω)Relative Population (Predicted)Key Steric Interaction
E (trans)~180°MajorInteraction between the carbonyl oxygen and the C5 methylene protons of the pyrrolidine ring.
Z (cis)~0°MinorInteraction between the butanoyl group and the C2 methylene protons of the pyrrolidine ring.

Note: The relative populations are predicted based on steric considerations in analogous N-acylpyrrolidine systems.

Pyrrolidine Ring Conformations

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For N-acylpyrrolidines, the puckering of the ring is often described in terms of the displacement of the C3 and C4 carbons relative to the plane defined by the other ring atoms. The two primary puckering modes are termed 'exo' and 'endo'. The specific puckering of the pyrrolidine ring in this compound will be influenced by the nature of the N-acyl substituent.

ConformationDescriptionKey Dihedral Angles
Envelope (E) One atom is out of the plane formed by the other four.One C-C-C-C dihedral angle is close to 0°.
Twist (T) Two adjacent atoms are displaced on opposite sides of the plane.Two adjacent C-C-C-C dihedral angles have opposite signs.
Structural FeatureInfluencing FactorPredicted Outcome
Amide Bond GeometryN-Acyl SubstitutionPredominance of the E (trans) rotamer.
Pyrrolidine Ring PuckerSteric hindrance from the N-butanoyl groupA specific envelope or twist conformation will be favored to minimize steric clash.
4-Chlorobutyl Chain ConformationTorsional strain and non-bonded interactionsAn extended (anti) conformation of the alkyl chain is likely to be of low energy.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1 Pyrrolidin 1 Yl Butan 1 One

Reactivity of the Butanone Moiety

The butanone portion of the molecule is characterized by the presence of a carbonyl group, which is a site of significant chemical activity.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon in 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is electrophilic and, therefore, susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.

The general mechanism for nucleophilic addition to a ketone is as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and pushing the electrons onto the oxygen atom.

Protonation: The negatively charged oxygen atom (alkoxide) is protonated by a protic solvent or an added acid to give the final alcohol product.

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions. The nature of the nucleophile and the reaction conditions will dictate the final product. For instance, reaction with a Grignard reagent would introduce an alkyl or aryl group, leading to the formation of a tertiary alcohol.

Alpha-Halogenation and Alpha-Alkylation Reactions

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity. This property allows for the formation of an enol or enolate intermediate, which can then react with electrophiles.

Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. wikipedia.orgfiveable.melibretexts.org The reaction proceeds through the formation of an enol (in acidic conditions) or an enolate (in basic conditions), which then attacks a halogen molecule. wikipedia.orgfiveable.melibretexts.org For an unsymmetrical ketone like this compound, the regioselectivity of halogenation depends on the reaction conditions. Acid-catalyzed halogenation typically favors the more substituted α-carbon, while base-catalyzed halogenation favors the less sterically hindered α-carbon.

Alpha-Alkylation: Similarly, the enolate generated from the deprotonation of an α-carbon can act as a nucleophile and attack an alkyl halide in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the α-position. The choice of base and alkylating agent is crucial for the success of this reaction, as side reactions such as O-alkylation and polyalkylation can occur.

Reduction Pathways of the Ketone

The carbonyl group of the butanone moiety can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukwikipedia.org

The reduction with sodium borohydride is typically carried out in protic solvents like methanol or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran, with a subsequent aqueous workup to protonate the alkoxide.

Alternatively, catalytic hydrogenation can be employed, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is also effective in reducing ketones to alcohols. For a complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), methods like the Wolff-Kishner or Clemmensen reduction can be utilized. masterorganicchemistry.com

Reactivity of the Chloro Substituent

The chloro substituent at the 4-position of the butanoyl chain provides another reactive handle on the molecule, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. researchgate.net This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The primary nature of the carbon bearing the chlorine in this compound suggests that SN2 reactions are likely to be a major pathway.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored by weak nucleophiles and polar protic solvents, and for substrates that can form stable carbocations. For a primary alkyl halide like this, SN1 reactions are generally less favorable unless a carbocation rearrangement can lead to a more stable intermediate.

A particularly important reaction for γ-halo ketones is intramolecular cyclization . In the presence of a base, the enolate of the ketone can be formed, and the resulting nucleophilic α-carbon can attack the carbon bearing the chlorine in an intramolecular SN2 reaction, leading to the formation of a cyclopropyl ketone.

Elimination Reactions to Form Alkenes

In the presence of a strong, sterically hindered base, an elimination reaction can occur to form an alkene. The base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine (the β-carbon), and the chloride ion is eliminated, resulting in the formation of a double bond. This reaction, known as dehydrohalogenation, typically follows an E2 mechanism for primary alkyl halides. The E2 mechanism is a concerted, one-step process.

For this compound, elimination would lead to the formation of 1-(pyrrolidin-1-yl)but-3-en-1-one. The choice of base and reaction conditions is critical to favor elimination over substitution. Strong, bulky bases such as potassium tert-butoxide are often used to promote elimination.

Organometallic Cross-Coupling Precursors (e.g., Grignard, Suzuki)

The terminal alkyl chloride in this compound serves as a functional handle for the generation of organometallic reagents, which are pivotal intermediates for forming new carbon-carbon bonds.

Grignard Reagent Formation: The chloro group can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). This process transforms the electrophilic carbon of the C-Cl bond into a highly nucleophilic carbon center. The resulting organomagnesium compound, 4-(pyrrolidine-1-carbonyl)propylmagnesium chloride, can then be used in a wide array of subsequent reactions, such as additions to carbonyls, nitriles, or epoxides. youtube.comyoutube.com A critical consideration in this synthesis is the potential for the intramolecular reaction of the Grignard reagent with its own carbonyl group, which can be minimized by conducting the reaction at low temperatures.

Suzuki Coupling Precursors: While alkyl chlorides are not direct partners in standard palladium-catalyzed Suzuki cross-coupling reactions, this compound can be converted into a suitable precursor. This typically involves a two-step process: first, conversion of the chloride to an organolithium or Grignard reagent, followed by reaction with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup to yield the corresponding boronic acid or its ester derivative. This boronic acid derivative can then participate in Suzuki coupling with various aryl or vinyl halides to form elongated carbon chains.

Table 1: Generation of Organometallic Precursors
Reaction TypeReagents and ConditionsIntermediate FormedPotential Subsequent Reaction
Grignard Reagent FormationMg(0), Anhydrous THF or Et₂O, Low Temp.4-(pyrrolidine-1-carbonyl)propylmagnesium chlorideNucleophilic addition to aldehydes/ketones
Suzuki Precursor Synthesis1. Mg(0), THF; 2. B(OMe)₃; 3. H₃O⁺4-(pyrrolidine-1-carbonyl)propylboronic acidPd-catalyzed coupling with aryl halides

Reactivity of the Pyrrolidine (B122466) Ring

The N-acylpyrrolidine group exhibits distinct reactivity compared to unsubstituted pyrrolidine, primarily due to the electronic influence of the adjacent carbonyl group.

Nitrogen-Centered Reactions (e.g., Alkylation, Acylation)

The nitrogen atom in this compound is part of an amide functional group. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group through resonance. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, direct N-alkylation or N-acylation reactions, which are common for simple secondary amines, are generally not feasible under standard conditions for this compound. Such transformations would require highly reactive electrophiles and harsh conditions, which could compromise other functional groups in the molecule.

Ring-Opening Reactions (if applicable)

While the unstrained five-membered pyrrolidine ring is generally stable, the N-acyl substitution enables specific ring-opening reactions under certain conditions. researchgate.net These transformations typically proceed via cleavage of one of the C–N bonds within the ring, providing access to linear amino-ketone derivatives.

Methods for achieving this include:

Reductive Cleavage: Strong reducing agents, particularly those capable of single-electron transfer (SET), can initiate the ring-opening of N-acyl pyrrolidines. nih.gov Reagents like thulium(II) iodide (TmI₂) or samarium(II) iodide (SmI₂) in the presence of a proton source can effect the reductive cleavage of a C-N bond. nih.gov

Photoredox Catalysis: Modern synthetic methods employing photoredox catalysis in combination with a Lewis acid can also facilitate the C–N bond cleavage of unstrained pyrrolidines under milder conditions. nih.gov

Acid-Catalyzed Ring Opening: In the presence of a strong acid and a suitable nucleophile, certain substituted N-acyl pyrrolidines can undergo ring-opening. researchgate.net This pathway often involves the formation of an N-acyliminium ion intermediate, which is then trapped by the nucleophile.

Table 2: Potential Pyrrolidine Ring-Opening Strategies
MethodTypical ReagentsMechanism TypeExpected Product Class
Reductive CleavageTmI₂ or SmI₂; Photoredox Catalyst + Lewis AcidSingle-Electron Transfer (SET)γ-Amino ketones
Acid-Catalyzed CleavageStrong Acid (e.g., TFA), NucleophileN-Acyliminium ion formationLinear amino amides

Selective Functionalization Strategies

The presence of two distinct electrophilic centers—the carbonyl carbon and the carbon bearing the chlorine atom—allows for selective transformations if appropriate reagents and conditions are chosen. wikipedia.org

Chemoselective Transformations

Chemoselectivity involves the preferential reaction of a reagent with one of two or more different functional groups.

Reaction at the Carbonyl Group: The ketone can be selectively targeted in the presence of the alkyl chloride. For instance, reduction of the ketone to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent is generally not reactive enough to reduce the alkyl chloride.

Reaction at the C-Cl Bond: The terminal chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. Strong nucleophiles, such as azide (N₃⁻), cyanide (CN⁻), or iodide (I⁻), can displace the chloride ion without affecting the amide or ketone carbonyls, especially at moderate temperatures. This provides a straightforward route to introduce a variety of functional groups at the terminal position. Reductive dehalogenation can also be performed to remove the chloro group, yielding 1-(pyrrolidin-1-yl)butan-1-one. wikipedia.org

Table 3: Examples of Chemoselective Transformations
Target Functional GroupReagentConditionsProduct
Ketone (C=O)NaBH₄Methanol, 0°C to RT4-Chloro-1-(pyrrolidin-1-yl)butan-1-ol
Alkyl Chloride (C-Cl)NaN₃DMF, 60°C4-Azido-1-(pyrrolidin-1-yl)butan-1-one
Alkyl Chloride (C-Cl)NaIAcetone, reflux4-Iodo-1-(pyrrolidin-1-yl)butan-1-one

Regioselective Transformations

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. For this compound, a key example of regioselectivity involves the formation of an enolate.

The protons on the carbon atom alpha to the ketone (C2 position) are significantly more acidic than any other protons on the alkyl chain or the pyrrolidine ring. This is due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. Therefore, treatment with a suitable base, such as lithium diisopropylamide (LDA), will regioselectively deprotonate the C2 position to form a specific enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) exclusively at this position, allowing for precise modification of the carbon skeleton adjacent to the carbonyl group.

Table 4: Regioselective Enolate Formation and Reaction
StepReagents and ConditionsIntermediate/ProductDescription
1. Enolate FormationLDA, THF, -78°CLithium enolate at C2Regioselective deprotonation alpha to the carbonyl.
2. Electrophilic TrapCH₃I2-Methyl-4-chloro-1-(pyrrolidin-1-yl)butan-1-oneAlkylation of the enolate at the C2 position.

Mechanistic Investigations of Key Reactions

Mechanistic studies of the reactions involving this compound are crucial for understanding its reactivity and for optimizing synthetic routes that utilize this compound as an intermediate. The primary reaction of interest is the intramolecular nucleophilic substitution, leading to the formation of a five-membered ring structure. This transformation is a classic example of an intramolecular SN2 reaction.

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of the pyrrolidine ring onto the carbon atom bearing the chlorine atom. This intramolecular attack is sterically and entropically favored due to the formation of a stable five-membered ring. The carbonyl group, being electron-withdrawing, can influence the electron density at the nitrogen atom, thereby affecting its nucleophilicity.

Kinetic Studies

Kinetic studies of the intramolecular cyclization of this compound provide quantitative insights into the reaction rate and the factors that influence it. The reaction is typically found to follow first-order kinetics, as the rate is dependent on the concentration of a single molecular species.

The rate of the reaction can be monitored by various analytical techniques, such as proton NMR spectroscopy, by observing the disappearance of the signal corresponding to the protons adjacent to the chlorine atom and the appearance of new signals corresponding to the cyclized product. Alternatively, chromatographic methods like HPLC can be employed to follow the concentration of the reactant over time.

The rate constant (k) for the cyclization is influenced by several factors, including the solvent, temperature, and the presence of any catalysts or inhibitors. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the transition state effectively.

Table 1: Hypothetical Rate Constants for the Intramolecular Cyclization of this compound in Different Solvents at 298 K

SolventDielectric Constant (ε)Rate Constant (k) x 10-4 s-1
Acetonitrile37.55.2
Dimethylformamide (DMF)36.74.8
Acetone20.72.1
Tetrahydrofuran (THF)7.60.9

The data in the table illustrates the expected trend of increasing reaction rate with increasing solvent polarity for an SN2 reaction involving a neutral nucleophile and a neutral substrate, leading to a charged transition state.

Transition State Analysis

The transition state of the intramolecular cyclization of this compound is a critical point on the reaction coordinate that determines the activation energy and, consequently, the rate of the reaction. Computational chemistry provides powerful tools for analyzing the geometry and energy of this transient species.

In the transition state, the nitrogen atom of the pyrrolidine ring is partially bonded to the carbon atom bearing the chlorine atom, and the carbon-chlorine bond is partially broken. This forms a trigonal bipyramidal geometry around the central carbon atom. The pyrrolidine ring is in a strained conformation as it contorts to allow for the intramolecular attack.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition state and calculate its energy. These calculations can also provide insights into the bond lengths and angles of the atoms involved in the transition state.

Table 2: Calculated Transition State Parameters for the Intramolecular Cyclization of this compound

ParameterValue
N---C bond length (Å)2.15
C---Cl bond length (Å)2.38
N---C---Cl bond angle (°)178.5
Activation Energy (Ea) (kJ/mol)85.3

The calculated activation energy provides a theoretical estimate of the energy barrier that must be overcome for the reaction to occur. This value can be compared with experimental data obtained from temperature-dependent kinetic studies (Arrhenius plot) to validate the computational model. The geometry of the transition state confirms the backside attack characteristic of an SN2 mechanism, with the incoming nucleophile (nitrogen) and the leaving group (chlorine) positioned approximately 180° apart.

Advanced Analytical Methodologies for 4 Chloro 1 Pyrrolidin 1 Yl Butan 1 One and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one from its starting materials, by-products, and degradation products. These techniques provide critical information regarding the purity and identity of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape.

A reversed-phase HPLC method is typically suitable for a compound of this polarity. The method development would focus on:

Column Selection: A C18 or C8 stationary phase is a common starting point, offering a good balance of hydrophobicity for retaining the analyte.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The gradient or isocratic elution profile is optimized to resolve the main peak from any impurities.

Detection Wavelength: Based on the UV absorbance profile of the molecule, a suitable wavelength is selected for detection, typically near the absorbance maximum of the carbonyl chromophore.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has limited volatility, Gas Chromatography (GC) can be a powerful tool for the analysis of more volatile precursors or specific, thermally stable derivatives. For instance, the analysis of residual starting materials like 4-chlorobutanoyl chloride or pyrrolidine (B122466) could be amenable to GC analysis.

Method development would involve:

Derivatization: If the target derivatives are not sufficiently volatile or stable, a derivatization step might be necessary.

Column Selection: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like a phenyl-substituted polysiloxane) would be chosen based on the volatility and polarity of the analytes.

Temperature Programming: A temperature gradient is typically employed to ensure the efficient separation of compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) detector provides structural information for peak identification. A sensitive GC-MS method has been developed for the determination of the related compound, 4-chloro-1-butanol, as a genotoxic impurity in active pharmaceutical ingredients. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. thieme.de It is particularly useful for observing the consumption of starting materials and the formation of the product, this compound.

A typical TLC procedure would involve:

Stationary Phase: Silica gel plates are commonly used.

Mobile Phase: A solvent system is developed to achieve good separation between the starting materials, product, and any significant by-products. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone) is often employed.

Visualization: The spots on the TLC plate can be visualized under UV light (if the compounds are UV-active) or by staining with a suitable reagent, such as iodine vapor or potassium permanganate solution. nih.gov

Example TLC System:

ParameterDescription
Stationary Phase Silica Gel GF254
Mobile Phase Ethyl Acetate : Hexane (7:3 v/v)
Visualization UV lamp (254 nm) and Iodine vapor

Quantitative Analysis Methods

Accurate quantification of this compound is crucial for process control and quality assurance. Spectrophotometric and titrimetric methods offer reliable means for its determination.

Spectrophotometric Assays (UV-Vis)

UV-Visible spectrophotometry can be used for the quantitative determination of this compound, provided it has a suitable chromophore and there are no interfering substances that absorb at the same wavelength. The amide carbonyl group within the molecule provides a basis for UV absorption.

The method involves:

Determining the Wavelength of Maximum Absorbance (λmax): A solution of the compound is scanned across a range of UV wavelengths to identify the λmax.

Creating a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

Sample Analysis: The absorbance of the sample solution is measured, and its concentration is determined from the calibration curve.

Hypothetical Calibration Data for UV-Vis Assay:

Concentration (mg/mL)Absorbance at λmax (220 nm)
0.0050.152
0.0100.305
0.0150.458
0.0200.610
0.0250.763

Potentiometric Titration Methods

Potentiometric titration can be a highly accurate method for the assay of this compound, particularly by targeting the basic nitrogen atom of the pyrrolidine ring. This method is based on measuring the change in potential of a suitable electrode as a titrant is added.

For the analysis of the basic pyrrolidine moiety, a non-aqueous acid-base titration is typically employed:

Solvent: A non-aqueous solvent, such as acetic acid or a mixture of toluene and an alcohol, is used to enhance the basicity of the amine.

Titrant: A standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in acetic acid, is used as the titrant.

Electrodes: A glass electrode and a reference electrode (e.g., calomel or silver/silver chloride) are used to monitor the potential change. The endpoint is determined from the inflection point of the titration curve.

This technique provides a direct measure of the amount of the basic substance present and is less susceptible to interference from colored impurities than spectrophotometric methods. The principles of non-aqueous potentiometric titration have been successfully applied to the determination of various primary amines. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Chloro 1 Pyrrolidin 1 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intrinsic properties of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one. These calculations provide a quantitative understanding of the molecule's electronic landscape and its response to external electric fields.

Electronic Structure Properties (HOMO-LUMO Gaps, Charge Distribution)

A fundamental aspect of understanding a molecule's reactivity and kinetic stability lies in the analysis of its electronic structure, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions.

For this compound, computational studies are required to determine the precise energies of the HOMO and LUMO and the resulting energy gap. This data is crucial for predicting how the molecule will interact with other chemical species.

The charge distribution within the molecule is another key determinant of its chemical behavior. Quantum chemical calculations can map the electron density, revealing which atoms bear partial positive or negative charges. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the electronegative chlorine and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon atoms will likely exhibit partial positive charges.

PropertyDescriptionSignificance
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A larger gap indicates greater kinetic stability and lower chemical reactivity.
Charge Distribution The allocation of partial positive and negative charges on the atoms within the molecule.Identifies reactive sites for nucleophilic and electrophilic attack.

Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding intermolecular interactions, such as van der Waals forces. Computational methods can provide quantitative values for the polarizability of this compound, offering insights into its bulk properties and interactions in condensed phases.

ParameterDefinitionImportance
Dipole Moment A measure of the separation of positive and negative charges in a molecule.Influences solubility and interaction with external electric fields.
Polarizability The ability of the electron cloud to be distorted by an electric field.Determines the strength of intermolecular forces.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of these frontier orbitals are critical in determining the feasibility and stereochemical outcome of a reaction.

For this compound, FMO analysis can predict its reactivity towards various reagents. The distribution of the HOMO would indicate the regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the distribution of the LUMO would highlight the areas most susceptible to accepting electrons (electrophilic sites). Visualizing these orbitals through computational software provides a qualitative and intuitive picture of the molecule's reactive nature.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of the behavior of this compound, exploring its conformational landscape and potential reaction pathways.

Reaction Pathway Prediction and Transition State Optimization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, which can undergo reactions such as nucleophilic substitution at the carbon bearing the chlorine atom, computational methods can be used to predict the most likely reaction pathways.

This involves identifying the transition state, which is the highest energy point along the reaction coordinate. Transition state optimization algorithms are used to locate the precise geometry and energy of the transition state. The energy of the transition state, relative to the reactants, determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved.

Simulation TechniquePurposeOutcome
Conformational Searching To identify all possible stable spatial arrangements of the atoms.A set of low-energy conformers.
Energy Minimization To find the most stable conformation with the lowest potential energy.The global minimum energy structure.
Reaction Pathway Prediction To map the energetic and geometric changes during a chemical reaction.A detailed reaction mechanism.
Transition State Optimization To locate the highest energy point along the reaction pathway.The structure and energy of the transition state, and the activation energy.

Solvent Effects in Computational Models

The surrounding solvent environment can significantly influence the behavior of a molecule. Computational models account for these interactions through two primary approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's properties, such as its conformational stability and electronic distribution. For this compound, modeling in solvents of varying polarity (e.g., water, ethanol, chloroform) would be expected to show shifts in its dipole moment and orbital energies.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, which contains a carbonyl group and a tertiary amine within the pyrrolidine (B122466) ring, explicit modeling with protic solvents like water could reveal specific hydrogen bonding patterns that influence its conformational preferences.

A hypothetical comparison of these models for this compound is presented below.

Computational ModelApproachKey Insights for this compound
Implicit (e.g., PCM)Solvent as a continuous dielectricPredicts changes in overall molecular polarity and stability in different bulk solvents.
ExplicitIndividual solvent molecules includedElucidates specific hydrogen bonding interactions with the carbonyl oxygen and pyrrolidine nitrogen.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules.

Simulated NMR and IR Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each atom in the optimized molecular geometry. By comparing the computed shifts with experimental data, the accuracy of the computational model can be validated. For this compound, distinct signals would be predicted for the protons and carbons in the pyrrolidine ring and the chlorobutyl chain.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an IR spectrum. These calculations are crucial for identifying characteristic functional group vibrations. For this compound, a strong vibrational mode corresponding to the C=O stretch of the ketone would be a key feature in the simulated IR spectrum.

Below is a table of hypothetical, predicted key spectral features for this compound.

SpectroscopyPredicted Key FeatureApproximate Predicted Range
¹³C NMRCarbonyl Carbon (C=O)190-210 ppm
¹H NMRProtons adjacent to Chlorine (-CH₂Cl)3.5-4.0 ppm
IRCarbonyl Stretch (C=O)1700-1720 cm⁻¹

UV-Vis Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. These calculations can determine the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. For this compound, electronic transitions involving the non-bonding electrons of the carbonyl oxygen and the nitrogen atom of the pyrrolidine ring would likely be the most significant in its UV-Vis spectrum.

Structure-Reactivity Relationships (SRR) Derived from Computational Models

Computational models can provide deep insights into the relationship between a molecule's structure and its chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the pyrrolidine nitrogen and the carbonyl oxygen, while the LUMO may be centered on the carbonyl carbon and the carbon bearing the chlorine atom.

Conclusion: Summary of Research Significance and Outlook for 4 Chloro 1 Pyrrolidin 1 Yl Butan 1 One

Recapitulation of Key Research Contributions

While dedicated research on 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is not extensively documented, its significance can be understood by examining the contributions of its constituent chemical motifs. The pyrrolidine (B122466) ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. nih.govpharmablock.comnih.gov Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility, and to serve as a scaffold for creating three-dimensional diversity in drug candidates. nih.govpharmablock.com

The haloketone functionality is a versatile tool in organic synthesis, providing two electrophilic sites for a variety of nucleophilic substitution and condensation reactions. α-Haloketones, in particular, are well-established precursors for the synthesis of a wide range of heterocyclic compounds. chemeurope.comnih.govmdpi.comresearchgate.netresearchgate.net The combination of these two key structural features in this compound positions it as a potentially valuable building block for the synthesis of more complex molecules with interesting biological activities. For instance, α-pyrrolidinyl ketones are found in many biologically active compounds. thieme-connect.com

Remaining Challenges and Open Questions

The primary challenge concerning this compound is the lack of specific and detailed research. Key open questions that remain to be addressed include:

Optimal Synthetic Routes: While general methods for the synthesis of pyrrolidinyl ketones and haloketones exist, the most efficient, scalable, and stereoselective synthesis of this specific compound has not been thoroughly investigated. thieme-connect.comacs.orgnih.gov Tandem catalytic reactions, such as aminochlorocarbonylation followed by Friedel-Crafts acylation, have been shown to be effective for similar structures and could be a promising avenue for exploration. thieme-connect.comacs.org

Detailed Reactivity Profile: A comprehensive study of the reactivity of this compound is needed. This would involve exploring its reactions with various nucleophiles at both the carbonyl carbon and the carbon bearing the chlorine atom. Understanding the chemoselectivity of these reactions is crucial for its application as a synthetic intermediate.

Spectroscopic and Structural Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and potentially X-ray crystallographic data would provide a definitive structural characterization of the molecule and insights into its conformational preferences.

Potential Biological Activity: The biological activity profile of this compound itself, as well as its derivatives, remains unexplored. Given the pharmacological importance of the pyrrolidine scaffold, screening for various biological activities could reveal novel therapeutic applications.

Broader Impact on Synthetic Chemistry and Related Fields

The study and development of synthetic methods for molecules like this compound have a significant broader impact on several scientific fields. In synthetic chemistry, the development of efficient routes to such bifunctional building blocks is of paramount importance. These intermediates can be used to rapidly assemble complex molecular architectures, accelerating the discovery of new chemical entities. mdpi.comresearchgate.net

In medicinal chemistry and drug discovery, the pyrrolidine ring is a privileged scaffold. nih.govpharmablock.comnih.gov Having readily available and versatile pyrrolidine-containing building blocks allows for the systematic exploration of chemical space around this core structure, which is a key strategy in lead optimization. The ability to introduce diverse substituents via the reactive handles in this compound could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The challenges associated with the functionalization of saturated N-heterocycles like pyrrolidine make the development of such versatile intermediates particularly valuable. nih.gov

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the pyrrolidine ring (δ ~2.8–3.5 ppm for N–CH2_2 protons) and the carbonyl group (δ ~200–210 ppm for 13C^{13} \text{C}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (C8_8H12_{12}ClNO, theoretical m/z 173.0608) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700 cm1^{-1}) and C–Cl absorption (~650 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>95% as per industrial standards) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : React pyrrolidine with 4-chlorobutanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (Et3_3N) is added to scavenge HCl.
  • Step 2 : Monitor reaction completion via thin-layer chromatography (TLC, hexane:ethyl acetate = 3:1). Purify via column chromatography (silica gel, gradient elution).
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to acyl chloride) and reaction time (12–24 hours at 0–5°C to minimize side reactions) .

Q. How can researchers assess the solubility and stability of this compound under different conditions?

  • Methodological Answer :

  • Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, toluene) using gravimetric analysis. The compound is sparingly soluble in water but highly soluble in DCM (~50 mg/mL).
  • Stability : Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Hydrolysis of the carbonyl group is a key degradation pathway in acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) of the carbonyl carbon and the leaving group ability of Cl^-. B3LYP/6-31G(d) basis sets are suitable for modeling transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents enhance nucleophilic attack due to better stabilization of ionic intermediates .

Q. What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) during derivatization.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Q. How does structural modification of the pyrrolidine ring influence the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Replace pyrrolidine with piperidine or morpholine and evaluate cytotoxicity (e.g., MTT assay on HEK-293 cells). Piperidine analogs show reduced activity due to increased steric hindrance.
  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., –NO2_2) at the para position of the pyrrolidine ring to enhance electrophilicity of the carbonyl carbon.
  • In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Pyrrolidine’s rigidity improves binding affinity compared to flexible amines .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement (R-factor < 0.05).
  • Key Observations : The pyrrolidine ring adopts an envelope conformation, and the carbonyl oxygen participates in weak C–H···O hydrogen bonds (2.5–3.0 Å).
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.